Product packaging for 4-Methylpentane-2-sulfonyl fluoride(Cat. No.:)

4-Methylpentane-2-sulfonyl fluoride

Cat. No.: B13267199
M. Wt: 168.23 g/mol
InChI Key: CDNFLOKHBMXILU-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Sulfur(VI) Fluoride (B91410) Chemistry

The exploration of sulfur(VI) fluoride chemistry has a rich history, with initial investigations into sulfonyl fluorides (R-SO₂F) dating back to the early 20th century. These early studies primarily focused on their application as dyes and pesticides. A key characteristic that emerged from this foundational work was the remarkable stability of the sulfonyl fluoride group. This functional group is notably resistant to hydrolysis, oxidation, and reduction, while still allowing for selective reactions at the sulfur atom.

Despite these unique properties, interest in sulfur(VI) fluorides waned for several decades, with a brief resurgence in the 1960s as they found use as inhibitors for proteases and as chemical probes in biological systems. However, it was the pioneering work of K. Barry Sharpless and his collaborators in 2014 that truly revitalized the field. Their introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction brought sulfonyl fluorides to the forefront of modern chemical synthesis. springernature.com This renewed interest has led to a dramatic increase in publications and research focused on the synthesis and application of S(VI) fluorides. springernature.com

The Foundational Role of Sulfonyl Fluorides as Connective Hubs in Modern Chemical Synthesis

In contemporary chemical synthesis, sulfonyl fluorides have established themselves as versatile "connective hubs." This role stems from their ability to reliably and efficiently link different molecular fragments. The SuFEx reaction, at its core, involves the exchange of the highly stable S(VI)-F bond with a variety of nucleophiles. cshl.edu This allows for the modular and rapid assembly of complex molecules from simpler building blocks.

The operational simplicity and robustness of SuFEx, coupled with the wide availability of starting materials like alcohols and amines, make it an ideal tool for high-throughput synthesis and the creation of diverse chemical libraries. nih.gov Unlike their sulfonyl chloride counterparts, which can undergo undesirable side reactions, sulfonyl fluorides react chemoselectively to produce sulfonylation products. sigmaaldrich.com This reliability has cemented their importance in fields ranging from materials science to drug discovery.

Theoretical Underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Relevance to Alkyl Sulfonyl Fluorides

The success of SuFEx as a click chemistry reaction is rooted in the unique properties of the sulfur-fluorine bond. The S(VI)-F bond is exceptionally strong and generally unreactive, yet it can be "activated" under specific conditions to undergo nucleophilic substitution. This activation is often facilitated by catalysts such as organic bases or by the presence of a suitable microenvironment, for instance within the binding site of a protein. rsc.org

The reactivity of the sulfonyl fluoride is influenced by both steric and electronic factors. For alkyl sulfonyl fluorides, such as 4-methylpentane-2-sulfonyl fluoride, the reactivity is generally moderate. nih.gov This makes them stable enough to be handled in various conditions, including aqueous buffers, yet reactive enough to participate in SuFEx reactions. The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The stability of the resulting sulfonate or sulfonamide products contributes to the thermodynamic driving force of the reaction. However, in some cases, particularly with strong bases, alkyl sulfonyl fluorides can undergo side reactions like elimination. springernature.com

Strategic Research Significance of Branched Alkyl Sulfonyl Fluorides, with a Focus on this compound

Branched alkyl sulfonyl fluorides, a sub-class that includes this compound, hold particular strategic significance in chemical research. The branched alkyl structure can impart specific physicochemical properties to molecules, such as influencing their conformation and lipophilicity. This can be particularly advantageous in the design of bioactive molecules and materials with tailored properties.

The isobutyl group in this compound, for example, can introduce steric bulk that may influence binding selectivity when used as a chemical probe for proteins. In the context of drug discovery, such branched structures can be used to explore the hydrophobic pockets of protein binding sites. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in the synthesis of novel compounds. Its precursor, 4-methylpentane-2-sulfonyl chloride, is a known compound, indicating the chemical feasibility of the corresponding fluoride. nih.gov The study of such branched alkyl sulfonyl fluorides contributes to a deeper understanding of structure-activity relationships and expands the toolbox for creating new functional molecules.

Data Table

Table 1: Physicochemical and Structural Information for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC₆H₁₃FO₂S168.23CC(C)CC(S(=O)(=O)F)C
4-Methylpentane-2-sulfonyl chlorideC₆H₁₃ClO₂S184.68CC(C)CC(S(=O)(=O)Cl)C
Phenylmethylsulfonyl fluorideC₇H₇FO₂S174.19C1=CC=C(C=C1)CS(=O)(=O)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13FO2S B13267199 4-Methylpentane-2-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FO2S

Molecular Weight

168.23 g/mol

IUPAC Name

4-methylpentane-2-sulfonyl fluoride

InChI

InChI=1S/C6H13FO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3

InChI Key

CDNFLOKHBMXILU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)S(=O)(=O)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Methylpentane 2 Sulfonyl Fluoride and Alkyl Sulfonyl Fluorides

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms at a molecular level. For alkyl sulfonyl fluorides, theoretical studies have been instrumental in mapping out reaction pathways, characterizing transient species, and rationalizing observed reactivity and selectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a standard tool for investigating the mechanisms of reactions involving sulfonyl fluorides. DFT calculations allow for the determination of the geometries and energies of reactants, products, and transition states, thereby providing a complete energy profile for a given reaction pathway.

For instance, in the context of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, DFT calculations have been employed to model the fluoride-catalyzed hydrolysis of sulfonyl fluorides (RSO₂F). These studies reveal a stepwise mechanism involving the formation of a hypervalent sulfur intermediate. The calculations can predict the activation barriers for each step, offering insights into the rate-determining step of the process.

A representative reaction pathway investigated using DFT is the base-catalyzed hydrolysis of an alkyl sulfonyl fluoride:

RSO₂F + OH⁻ → [RSO₂(OH)F]⁻ → RSO₃H + F⁻

DFT calculations can map the potential energy surface of this reaction, identifying the key intermediates and transition states.

Elucidation of Transition States and Intermediate Species

A cornerstone of computational mechanistic studies is the identification and characterization of transition states and intermediates. For reactions of alkyl sulfonyl fluorides, DFT calculations have been used to predict the geometries and vibrational frequencies of these transient species.

In nucleophilic substitution reactions at the sulfur center of alkyl sulfonyl fluorides, a key point of investigation is whether the reaction proceeds through a concerted or a stepwise mechanism. A stepwise mechanism would involve the formation of a trigonal bipyramidal intermediate. DFT calculations can distinguish between these possibilities by locating the relevant stationary points on the potential energy surface. The nature of the transition state, whether it is early or late, can also be inferred from these calculations, providing further details about the reaction mechanism.

Analysis of S-F Bond Activation and Reactivity Profiles

The activation of the highly stable sulfur-fluorine (S-F) bond is a critical step in the majority of reactions involving sulfonyl fluorides. Computational studies provide a quantitative understanding of the factors that influence S-F bond activation.

Theoretical analyses have shown that the electrophilicity of the sulfur atom and the strength of the S-F bond can be modulated by the nature of the R group in RSO₂F. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. DFT can be used to calculate properties such as the partial atomic charge on the sulfur atom and the S-F bond dissociation energy, which correlate with the observed reactivity profiles of different alkyl sulfonyl fluorides.

Stereochemical Models in Asymmetric Transformations

While less common for simple alkyl sulfonyl fluorides, in cases where the alkyl group or the nucleophile is chiral, computational models are crucial for understanding the origins of stereoselectivity. In asymmetric reactions, DFT can be used to model the transition states leading to different stereoisomeric products.

By comparing the energies of these diastereomeric transition states, the model can predict which stereoisomer will be formed preferentially. These models often take into account non-covalent interactions, such as hydrogen bonding and steric repulsion, which can play a decisive role in directing the stereochemical outcome of the reaction.

Experimental Mechanistic Elucidation Techniques

While computational studies provide invaluable theoretical insights, experimental techniques are essential for validating proposed mechanisms and for providing data on real reaction systems.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful experimental technique for rapidly determining the kinetic order of a reaction and for identifying catalyst deactivation or product inhibition. In RPKA, the concentration of a reactant or product is monitored continuously as the reaction proceeds.

For reactions involving alkyl sulfonyl fluorides, RPKA can be used to probe the effect of reactant concentrations on the reaction rate. By performing a series of experiments with varying initial concentrations of the sulfonyl fluoride, the nucleophile, and any catalyst, a detailed rate law can be constructed. This rate law provides crucial evidence for or against a proposed mechanism. For example, if a reaction is found to be first-order in both the alkyl sulfonyl fluoride and the nucleophile, it would be consistent with a bimolecular substitution mechanism.

The data obtained from RPKA can be visualized in various ways to extract kinetic information. For example, a plot of reaction rate versus the concentration of a reactant can reveal the order of the reaction with respect to that component.

Spectroscopic Probes for Intermediates (e.g., EPR, Fluorescence Spectroscopy)

The elucidation of reaction mechanisms for alkyl sulfonyl fluorides often relies on detecting and characterizing transient intermediates. Spectroscopic techniques are invaluable tools for this purpose, although the high reactivity and short lifetimes of these intermediates can present significant challenges.

Fluorescence Spectroscopy has been ingeniously applied not to directly observe a reaction intermediate, but to monitor the progress of the reaction by detecting the fluoride ion product in real-time. This method provides kinetic data that is crucial for mechanistic understanding. A common strategy involves using a fluoride-dependent fluorogenic probe, which is a molecule that becomes fluorescent upon reacting with fluoride ions. For instance, molecules containing a silyl (B83357) ether trigger group attached to a coumarin (B35378) reporter can be employed. mdpi.com The fluoride ion cleaves the silicon-oxygen bond, releasing the highly fluorescent coumarin derivative. mdpi.com By monitoring the increase in fluorescence intensity over time, the rate of fluoride release, and thus the rate of the sulfonyl fluoride reaction, can be accurately measured. mdpi.com This technique has been used to assess the intrinsic reactivity of sulfonyl fluoride probes against biological surrogates like N-acetyl tyrosine in physiological buffers. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is the principal technique for the direct detection and characterization of radical intermediates, which possess unpaired electrons. In the context of sulfonyl fluoride chemistry, EPR would be instrumental in identifying and studying the structure of species such as the fluorosulfonyl radical (FSO₂•) or alkyl radicals formed after SO₂ extrusion. nih.gov While documented EPR studies specifically on 4-methylpentane-2-sulfonyl fluoride are scarce, the technique is fundamental to confirming radical pathways in related systems. For example, the generation of sulfonyl radicals from various precursors is a known strategy in a range of sulfonylative transformations, and their involvement would be confirmed by their characteristic EPR signals. nih.gov

Due to the difficulty in directly observing reactive intermediates, computational modeling has become a critical complementary tool. Quantum mechanics/molecular mechanics (QM/MM) simulations can map out reaction pathways, calculate the energies of transition states and intermediates, and provide structural details that are not accessible through experimental spectroscopy alone. nih.gov These computational "experiments" have been used to investigate the sulfonylation of amino acid residues in enzymes by sulfonyl fluorides, discriminating between different possible mechanistic pathways (e.g., direct substitution vs. an elimination-addition mechanism) and identifying the structures of key intermediates. nih.gov

Pathways for S(VI)-Fluorine Bond Activation in Catalysis

The inherent stability of the sulfur(VI)-fluorine bond means that its activation is often the key challenge in harnessing sulfonyl fluorides as reactants. rsc.orgacs.org Catalysis provides the essential tools to overcome the high activation energy for S-F bond cleavage.

Base-Catalyzed and Nucleophilic Activation Mechanisms

Base catalysis is a common strategy to enhance the reactivity of sulfonyl fluorides toward nucleophiles. The base can function in several ways. In one mechanism, a nucleophilic base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1-hydroxybenzotriazole (B26582) (HOBt), directly attacks the electrophilic sulfur center of the alkyl sulfonyl fluoride. nih.govacs.org This forms a more reactive, positively charged intermediate (e.g., a sulfonyl-DBU adduct), which is then more susceptible to attack by the primary nucleophile (such as an amine or alcohol). nih.govacs.org

Catalyst SystemSubstratesConditionsKey FindingReference(s)
HOBt / TMDSSulfonyl fluorides & AminesRoom TempHOBt acts as a nucleophilic catalyst to activate the S(VI)-F bond, especially for sterically hindered substrates. nih.gov, chemrxiv.org
DBU / Silyl EtherPerfluorobutane sulfonyl fluoride & AlcoholN/ADBU activates the sulfonyl fluoride for reaction with a silyl-protected alcohol. acs.org
Ca(NTf₂)₂ / DABCOSulfonyl fluorides, Fluorosulfates & AminesRoom TempA unified system where the Lewis acid activates the S(VI) fluoride and DABCO activates the amine. nih.gov, nih.gov

Hydrogen Bonding and Lewis Acidic Activation Strategies

Lewis acids activate sulfonyl fluorides by coordinating to the electronegative oxygen or fluorine atoms of the sulfonyl group. nih.gov This coordination withdraws electron density from the sulfur atom, increasing its electrophilicity and making it more vulnerable to nucleophilic attack. nih.gov Calcium triflimide [Ca(NTf₂)₂] has emerged as a particularly effective Lewis acid catalyst for this purpose, enabling the synthesis of sulfonamides from a wide array of alkyl and aryl sulfonyl fluorides and amines under mild conditions. nih.govacs.orgmorressier.com The reaction, which often shows little to no conversion without the Lewis acid, proceeds in good to excellent yields in its presence. nih.gov

Hydrogen bonding can also play a crucial role in activating the S-F bond. Solvents capable of strong hydrogen bonding, such as hexafluoroisopropanol (HFIP), can interact with the fluorine atom, polarizing the S-F bond and making the fluoride a better leaving group. nih.gov This principle is also observed in enzyme-catalyzed reactions, where the active site provides a precisely arranged network of hydrogen bond donors. nih.gov These interactions stabilize the transition state of the nucleophilic attack on the sulfur atom, effectively catalyzing the reaction. nih.gov Crystal structure analyses combined with computational studies reveal that while the fluorine atom of a sulfonyl fluoride does not always participate in strong hydrogen bonding in the solid state, the sulfonyl oxygens readily do, which also contributes to activating the sulfur center. nih.gov

Radical Generation and Propagation Mechanisms

Beyond polar mechanisms, the S-F bond can be involved in radical reactions. The fluorosulfonyl radical (FSO₂•) is a key intermediate in these pathways. rsc.org While alkyl sulfonyl fluorides are typically the products of these reactions, understanding their formation provides insight into radical-based functionalization.

Fluorosulfonyl radicals can be generated from precursors like fluorosulfonyl chloride (SO₂FCl) via reduction using a photoredox catalyst. nih.gov Once formed, the FSO₂• radical can add to unactivated alkenes. The resulting carbon-centered radical can then be trapped, for example by an alkynyl sulfonyl fluoride, to generate a β-alkynyl-fluorosulfonylalkane. colby.edu This demonstrates that sulfonyl fluorides can act as both radical precursors and radical trapping reagents. nih.govcolby.edu These radical difunctionalization reactions are notable for their high atom economy and tolerance of various functional groups. colby.edu

Another pathway involves the generation of alkyl radicals, which can then be trapped by a source of the •SO₂F group. For instance, alkyl radicals can be generated from gem-difluorinated sulfinates under photolytic conditions. nih.gov While not a direct activation of an existing alkyl sulfonyl fluoride, these methods highlight the interplay between sulfonyl fluorides and radical intermediates in modern organic synthesis.

Radical PrecursorMethod of GenerationResulting Product TypeKey FeatureReference(s)
Alkynyl Sulfonyl FluoridesRadical Additionβ-alkynyl-fluorosulfonylalkanesActs as both FSO₂• precursor and radical trap. colby.edu
SO₂FClPhotoredox CatalysisAlkenyl or β-keto sulfonyl fluoridesFSO₂• radical adds to alkenes or alkynes. nih.gov
DABSO / KHF₂ / Diaryliodonium saltsOrganophotocatalysisAryl sulfonyl fluoridesRadical sulfur dioxide insertion and fluorination. researchgate.net

Synthetic Applications and Chemical Transformations of 4 Methylpentane 2 Sulfonyl Fluoride in Organic Synthesis

Diversification via SuFEx Click Chemistry

SuFEx chemistry has emerged as a powerful tool for the modular assembly of complex molecules. nih.gov The core of this chemistry lies in the highly reliable and specific reaction of a sulfonyl fluoride (B91410) with a nucleophile, leading to the formation of a stable linkage. eurekalert.org This approach is characterized by its operational simplicity and the wide availability of suitable starting materials. nih.gov

Formation of Sulfonamides with Nitrogen-Based Nucleophiles

The synthesis of sulfonamides, a structural motif prevalent in pharmaceuticals and agrochemicals, can be efficiently achieved through the reaction of sulfonyl fluorides with amines. theballlab.com While sulfonyl fluorides are generally stable, their reactivity can be unlocked under specific conditions to form the desired sulfonamide bond. theballlab.com

Recent advancements have introduced methods for the synthesis of sulfonyl fluorides from sulfonamides, highlighting the reversible nature of this transformation under certain catalytic conditions. d-nb.inforesearchgate.net For instance, the use of a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and magnesium chloride can activate sulfonamides to form sulfonyl chlorides in situ, which are then converted to the more stable sulfonyl fluorides. mdpi.com Conversely, the activation of sulfonyl fluorides with Lewis acids like calcium triflimide can facilitate their reaction with a wide range of amines to produce sulfonamides in good to excellent yields. theballlab.com This method is particularly valuable for the late-stage functionalization of complex molecules. theballlab.com

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Fluorides

Sulfonyl Fluoride Amine Product Yield (%) Reference
4-Cyanobenzenesulfonyl fluoride Aniline N-Phenyl-4-cyanobenzenesulfonamide 85 theballlab.com
Thiophene-2-sulfonyl fluoride Morpholine 2-(Morpholinosulfonyl)thiophene 95 theballlab.com

This table presents a selection of reported yields and is for illustrative purposes.

Synthesis of Sulfonate Esters with Oxygen-Based Nucleophiles

Similar to the formation of sulfonamides, sulfonate esters can be synthesized by reacting sulfonyl fluorides with alcohols or phenols. researchgate.net This reaction is a cornerstone of SuFEx chemistry, providing a robust method for creating S-O linkages. nih.gov The process is often catalyzed by bases and can be accelerated under certain conditions. nih.gov

Aryl and alkyl alcohols can be effectively coupled with various SuFExable hubs, including sulfonyl fluorides, to generate diverse libraries of sulfonate esters. nih.gov The reaction of sulfonyl fluorides with aryl silyl (B83357) ethers is a classic example of a SuFEx reaction, though direct coupling with alcohols is also highly efficient. nih.gov

Table 2: Examples of Sulfonate Ester Synthesis

Sulfonyl Fluoride Alcohol/Phenol Product Yield (%) Reference
Phenylsulfonyl fluoride Phenol Phenyl benzenesulfonate >95 nih.gov
4-Toluenesulfonyl fluoride Methanol Methyl 4-toluenesulfonate High organic-chemistry.org

This table is a representative summary of typical yields reported in the literature.

Construction of Sulfones and other Carbon-Sulfur Bonds

While the primary application of SuFEx involves the formation of bonds between sulfur and heteroatoms like nitrogen and oxygen, the construction of carbon-sulfur bonds is also a significant area of research. The synthesis of sulfones, for example, can be achieved through various synthetic strategies, some of which may involve sulfonyl fluoride precursors. researchgate.net

Cycloaddition and Annulation Reactions

Beyond their use in SuFEx click chemistry, sulfonyl fluorides, particularly those containing unsaturation, are valuable partners in cycloaddition and annulation reactions for the construction of cyclic and heterocyclic systems.

[3+2] Cycloadditions for Heterocycle Formation

The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings. While direct examples involving 4-methylpentane-2-sulfonyl fluoride are not readily found, related unsaturated sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), have been shown to participate in such reactions. For instance, the reaction of ESF with diazo compounds can lead to the formation of pyrazoline derivatives, which can then undergo further transformations. uni-muenchen.de The initial 1,3-dipolar cycloaddition is a key step in these synthetic sequences. uni-muenchen.de Research in this area has explored the synthesis of various sulfur-containing heterocycles through cycloaddition strategies. researchgate.net

Q & A

Q. How to address discrepancies in reported antimicrobial efficacy?

  • Variations may stem from bacterial strain specificity or compound purity (>98% by HPLC). Replicate studies with standardized MIC/MBC protocols (CLSI guidelines) and include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Data Contradiction Analysis

Q. Why do some studies report high catalytic efficiency while others note poor turnover?

  • Catalyst loading (e.g., Pd vs. Cu systems) and solvent polarity (aprotic vs. protic) significantly affect turnover. Compare turnover numbers (TON) under identical conditions and characterize catalyst decomposition via XPS or TEM .

Q. How to reconcile conflicting results in thermal stability studies?

  • Use DSC/TGA to measure decomposition temperatures. Discrepancies may arise from heating rates (e.g., 5°C/min vs. 10°C/min) or sample purity. Cross-reference with IR spectroscopy to identify degradation products .

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